N-(4-fluorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
Description
N-(4-fluorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, triazole, oxadiazole, and methanesulfonamide groups
Properties
Molecular Formula |
C20H19FN6O3S2 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[[4-methyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C20H19FN6O3S2/c1-26-17(12-27(32(2,28)29)16-10-8-15(21)9-11-16)22-25-20(26)31-13-18-23-24-19(30-18)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
YIODLDSCZBDDDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=NN=C(O2)C3=CC=CC=C3)CN(C4=CC=C(C=C4)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide typically involves multiple steps One common approach starts with the preparation of the 4-fluorophenylamine, which is then reacted with a triazole derivative The oxadiazole moiety is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and sulfonamide formation reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
- N-(4-bromophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
Uniqueness
The presence of the fluorine atom in N-(4-fluorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro or bromo analogs. This can lead to improved biological activity and better pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
